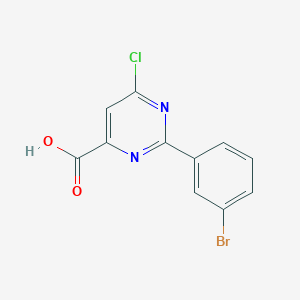
2,4-Diethylthiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diethylthiazole is an organic compound belonging to the class of 2,4-disubstituted thiazoles. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This compound has been detected in various foods, including arabica coffee .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diethylthiazole typically involves the reaction of appropriate thioamides with α-haloketones. For instance, the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides can yield 2,4-disubstituted thiazoles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. general methods for thiazole synthesis involve similar reaction conditions as those used in laboratory settings, often scaled up for industrial applications.
化学反应分析
Types of Reactions: 2,4-Diethylthiazole can undergo various chemical reactions, including:
Oxidation: Thiazoles can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazoles to dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitrated thiazoles.
科学研究应用
2,4-Diethylthiazole has been studied for its potential biological activities. The compound’s presence in foods like arabica coffee suggests its relevance in food chemistry and flavor research .
作用机制
The mechanism of action of 2,4-diethylthiazole involves interactions with various molecular targets. The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This electrostatic potential plays a significant role in drug-target protein interactions, influencing the compound’s biological effects.
相似化合物的比较
- 2,4-Dimethylthiazole
- 2,4-Diethyl-5-methylthiazole
- 2,4-Diphenylthiazole
Comparison: 2,4-Diethylthiazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other 2,4-disubstituted thiazoles, it may exhibit different pharmacological properties and applications .
属性
CAS 编号 |
32272-49-4 |
|---|---|
分子式 |
C7H11NS |
分子量 |
141.24 g/mol |
IUPAC 名称 |
2,4-diethyl-1,3-thiazole |
InChI |
InChI=1S/C7H11NS/c1-3-6-5-9-7(4-2)8-6/h5H,3-4H2,1-2H3 |
InChI 键 |
IAEOVWDULPWPSJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CSC(=N1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13872529.png)
![2-(2-Chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13872532.png)

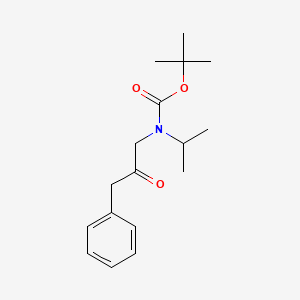
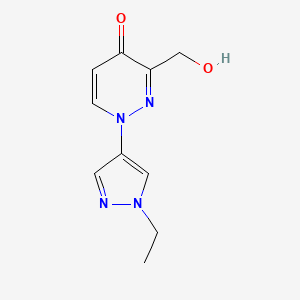
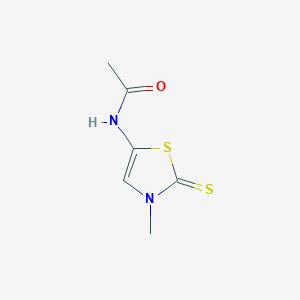
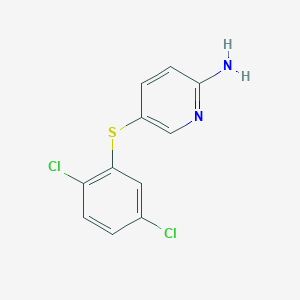
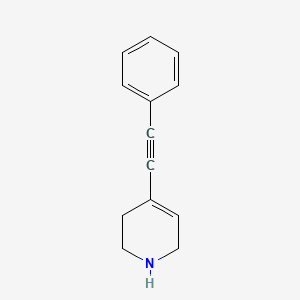

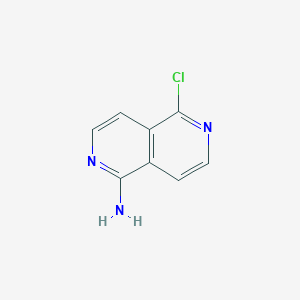

![4-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]sulfonylmorpholine](/img/structure/B13872596.png)
![5,8-dichloro-1-iodo-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B13872598.png)
